Nocardicin E

Vue d'ensemble

Description

Nocardicin E is a bioactive molecule produced by Nocardia spp., a type of Gram-positive filamentous bacteria . It is a molecular entity capable of donating a hydron to an acceptor . It is believed that Nocardicin E is a secondary metabolite that can support the survival of the producer microorganism .

Synthesis Analysis

Nocardicin E is biosynthesized by Nocardia spp. through a process involving the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine . The production of bioactive molecules like Nocardicin E through biological processes is considered superior in terms of cost-effectiveness, environmental safety, and scale-up possibilities .Molecular Structure Analysis

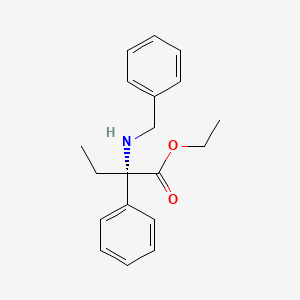

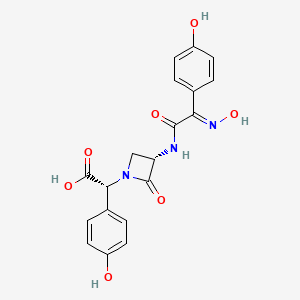

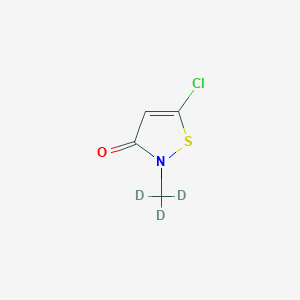

The molecular formula of Nocardicin E is C19H17N3O7 . It has an average mass of 399.354 Da and a monoisotopic mass of 399.106659 Da . The structural elucidation of Nocardicin E confirms the presence of a monocyclic beta-lactam ring along with the presence of p-hydroxyphenylglycine and oxime units .Chemical Reactions Analysis

In vitro reaction studies have shown that Nat catalyzes the addition of the homoserine sidechain, which is crucial to the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-l-methionine to the diverse substrates such as Nocardicin E .Applications De Recherche Scientifique

Antibiotic Effectiveness : Nocardicin A is a monocyclic β-lactam antibiotic with potent therapeutic effects against gram-negative bacilli in mice, and it has shown more potency than carbenicillin against several infections (Mine et al., 1977). It exhibits moderate in vitro antibacterial activity against a broad spectrum of Gram-negative bacteria, including Proteus and Pseudomonas (Aoki et al., 1976).

Biosynthesis Pathways : The biosynthesis of nocardicin A involves non-ribosomal peptide synthetases and a complex pathway that may include proteolytic steps and the incorporation of non-proteinogenic amino acids (Davidsen & Bartley, 2013).

Cytochrome P450 Role : The role of cytochrome P450 NocL in the biosynthesis of nocardicin A has been identified, contributing to the formation of the oxime moiety in the antibiotic (Kelly & Townsend, 2002).

Synergistic Effects with Other Antibiotics : The combined use of nocardicin A and other beta-lactam antibiotics can induce a fast lytic response in Escherichia coli cells (Berenguer et al., 1982).

Stability to β-lactamases : Nocardicin A is highly stable to both chromosomal and plasmid-mediated β-lactamases, making it a potentially effective antibiotic against bacteria that produce these enzymes (Kojo et al., 1988).

Stimulation of Phagocyte Function : Nocardicin A can stimulate phagocyte function in experimental Pseudomonas aeruginosa infection, enhancing intracellular killing of the bacteria (Banks & O'grady, 1983).

Orientations Futures

The future directions for the study of Nocardicin E could include further exploration of its biosynthetic mechanisms and genetic engineering approaches for enhanced production or structural/functional modification . Additionally, the impact of artificial intelligence methods in Nocardicin E structural studies could be a promising area of future research .

Propriétés

IUPAC Name |

(2R)-2-[(3S)-3-[[(2E)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMOYDKOFASOBV-ORWLQXDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401106813 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocardicin E | |

CAS RN |

63598-46-9 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-(hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401106813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)